molecular formula C8H5BrN2O4 B2551968 2-Bromo-3-nitropyridine-4-acrylic acid CAS No. 1807394-04-2

2-Bromo-3-nitropyridine-4-acrylic acid

Cat. No. B2551968
CAS RN: 1807394-04-2
M. Wt: 273.042
InChI Key: LNDYALGZAHVUDK-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the treatment of acrylic acids with bromine to afford brominated derivatives. For instance, cis- and trans-3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their derivatives were synthesized by treating the corresponding acrylic acid with bromine in refluxing carbon tetrachloride, resulting in a quantitative yield of the brominated isomers . Similarly, the synthesis of acrylonitrile derivatives was achieved by treating the amide with phosphoryl chloride, leading to isomerization and bromination reactions . These methods could potentially be adapted for the synthesis of 2-Bromo-3-nitropyridine-4-acrylic acid by substituting the furan ring with a pyridine ring.

Molecular Structure Analysis

The molecular structure of the compounds studied in the papers includes furan rings with nitro and bromo substituents. The steric configurations of these molecules are significant, as they affect the reactivity and the outcome of the synthesis. For example, the isomerization of cis to trans configurations was observed when treating with phosphoryl chloride . Although the exact molecular structure of 2-Bromo-3-nitropyridine-4-acrylic acid is not discussed, the principles of steric configuration and isomerization are likely to be relevant.

Chemical Reactions Analysis

The chemical reactions described in the papers include bromination, esterification, amide formation, and isomerization. The bromination of acrylonitrile derivatives was performed at different temperatures to yield mono- or dibromo compounds, indicating that reaction conditions can significantly influence the type of brominated products formed . The conversion of acrylamide to a more stable brominated derivative for gas chromatography analysis was also reported, suggesting that bromination can enhance the detectability of certain compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-3-nitropyridine-4-acrylic acid are not directly reported in the papers, the properties of similar brominated and nitro-substituted compounds can be inferred. The papers suggest that bromination can affect the polarity, boiling point, and reactivity of the compounds. For example, the synthesis of esters from the acid chlorides of brominated acrylic acids indicates that these compounds can participate in further chemical reactions to alter their physical properties . The stability of brominated derivatives under different analytical conditions also highlights the importance of understanding the physical properties for chemical analysis .

Scientific Research Applications

Synthesis and Polymerization Applications

One study discusses the synthesis and evaluation of a new polar, TIPNO type nitroxide for "living" free radical polymerization, highlighting the efficiency of pyridine nitroxide in acrylate polymerization and its role in synthesizing different block copolymers (Marx & Hémery, 2009). This research indicates the potential use of similar compounds in creating complex polymer structures through controlled polymerization processes.

Molecularly Imprinted Polymers (MIPs)

Another study involves the synthesis of MIPs for amino acid derivatives using different functional monomers, demonstrating the high binding affinity of polymers synthesized with vinylpyridine, which suggests the importance of pyridine derivatives in creating selective binding sites for specific molecules (Scorrano et al., 2011).

Antimicrobial Applications

Research on the synthesis of 3-(5-nitro-2-thienvl) acrylic acid derivatives explores their antimicrobial activities, providing insight into the structural modifications and their impact on biological activity (Kimura et al., 1962). This study underscores the relevance of nitro and bromo substitutions on acrylic acids in developing new antimicrobial agents.

Material Science and Enhanced Oil Recovery

Research on novel acrylamide-based copolymers for enhanced oil recovery demonstrates the application of acrylic acid derivatives in creating materials with excellent thickening properties, shear stability, and salt tolerance (Gou et al., 2015). This highlights the potential of bromo-nitropyridine-acrylic acid derivatives in material science applications, particularly in sectors requiring materials with specific physical properties.

AIE-active Polymer Nanoparticles

A study on poly(acrylate) with a tetraphenylethene pendant demonstrates the synthesis of AIE-active polymer nanoparticles for the effective detection of nitro compounds, showcasing the utility of pyridine derivatives in developing fluorescence sensors (Zhou et al., 2014).

Safety and Hazards

2-Bromo-3-nitropyridine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

(E)-3-(2-bromo-3-nitropyridin-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O4/c9-8-7(11(14)15)5(3-4-10-8)1-2-6(12)13/h1-4H,(H,12,13)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDYALGZAHVUDK-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=CC(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C(=C1/C=C/C(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-nitropyridine-4-acrylic acid

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